molecular formula C18H14N4O2 B2756948 (Z)-3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide CAS No. 1281681-81-9

(Z)-3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide

Cat. No. B2756948
CAS RN: 1281681-81-9
M. Wt: 318.336
InChI Key: KGXVZDCEABBRHS-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups including a benzofuran, pyrazole, and cyano groups. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The cyano group is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran and pyrazole rings are likely to contribute to the compound’s aromaticity, which could have implications for its chemical reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present. For example, the presence of the cyano group could influence the compound’s polarity .

Scientific Research Applications

Synthesis and Chemical Characterization

The research has developed novel methods for synthesizing benzofuran-pyrazole hybrids, which include the compound of interest or closely related structures. These methods often aim at creating compounds with potential biological activities. For example, the synthesis of benzofuranyl-pyran-2-ones, -pyridazines, and -pyridones from naturally occurring furochromones (visnagin and khellin) through reactions with various reagents highlights the versatility of benzofuran derivatives in chemical synthesis (Keshk, 2004).

Potential Biological Activities

Several studies have focused on the biological activities of benzofuran and pyrazole derivatives, suggesting potential applications in medicinal chemistry. For instance, the regioselective synthesis of novel antibacterial pyrazole-benzofuran hybrids has been reported, where certain derivatives showed significant inhibitory activity against various bacterial strains, highlighting the antimicrobial potential of these compounds (Sanad, Hanna, & Mekky, 2019). Additionally, the synthesis and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been explored, further underscoring the interest in benzofuran-pyrazole compounds for developing new antimicrobial agents (Idrees et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information, it’s difficult to comment on the potential safety and hazards associated with this compound .

Future Directions

Future research could involve further exploration of the synthesis and potential applications of this compound. This could include investigating its potential biological activity or exploring its reactivity with various chemical reagents .

properties

IUPAC Name

(Z)-3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-2-7-20-18(23)13(10-19)8-14-11-21-22-17(14)16-9-12-5-3-4-6-15(12)24-16/h2-6,8-9,11H,1,7H2,(H,20,23)(H,21,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXVZDCEABBRHS-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=C(NN=C1)C2=CC3=CC=CC=C3O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=C(NN=C1)C2=CC3=CC=CC=C3O2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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